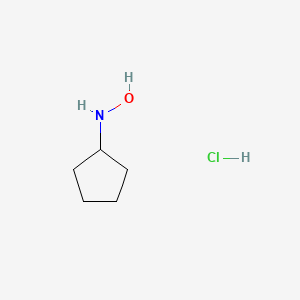
N-Cyclopentylhydroxylamin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentylhydroxylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a white crystalline solid with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . This compound is known for its stability and solubility in water, making it suitable for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
N-cyclopentylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxylamine derivatives.
Biology: It is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylhydroxylamine hydrochloride typically involves the reduction of cyclopentanone oxime using hydrogen in the presence of a palladium catalyst. This reaction is carried out under mild conditions to ensure high yield and purity . Another method involves the reaction of cyclopentylamine with hydroxylamine hydrochloride in an aqueous medium, followed by crystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of N-cyclopentylhydroxylamine hydrochloride often employs large-scale hydrogenation processes using specialized reactors. The use of palladium on carbon as a catalyst is common due to its efficiency and reusability . The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclopentyl nitroso compounds.
Reduction: It can be reduced to cyclopentylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-cyclopentyl nitroso compounds.
Reduction: Cyclopentylamine.
Substitution: Various N-substituted cyclopentyl derivatives.
Wirkmechanismus
The mechanism by which N-cyclopentylhydroxylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It acts as a nucleophile, participating in various biochemical reactions. Its hydroxylamine group can form covalent bonds with electrophilic centers in enzymes, leading to inhibition or modification of enzyme activity . This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexylhydroxylamine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
N-phenylhydroxylamine: Contains a phenyl group, differing significantly in its chemical properties and applications.
O-tert-butylhydroxylamine hydrochloride: Features a tert-butyl group, used in different industrial applications.
Uniqueness
N-cyclopentylhydroxylamine hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic applications and research areas where other hydroxylamine derivatives may not be as effective .
Eigenschaften
IUPAC Name |
N-cyclopentylhydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYAXGCZWFLHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
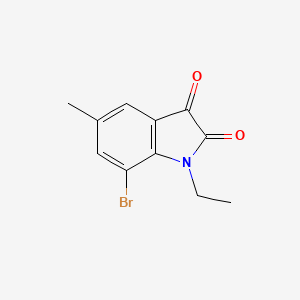
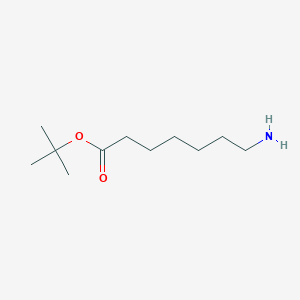
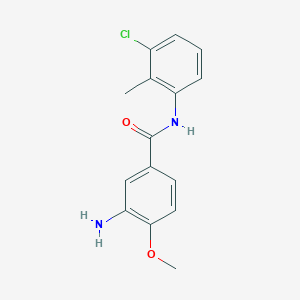
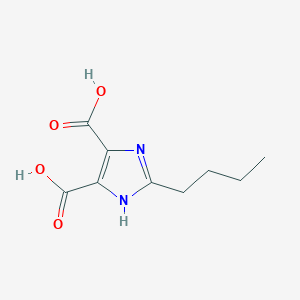
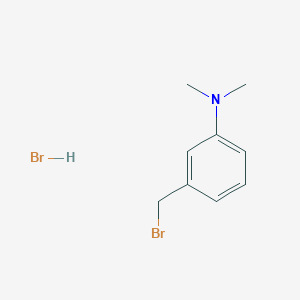
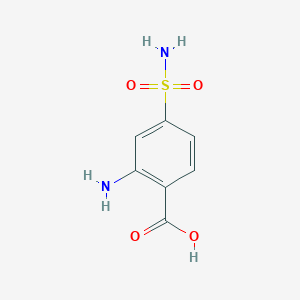
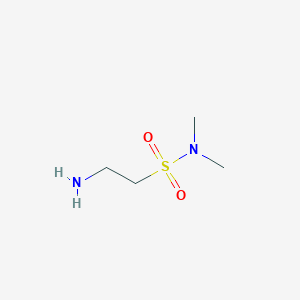


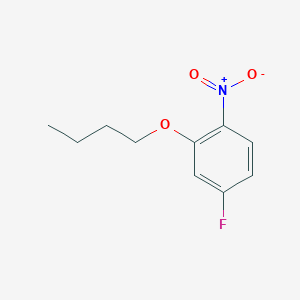
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)



